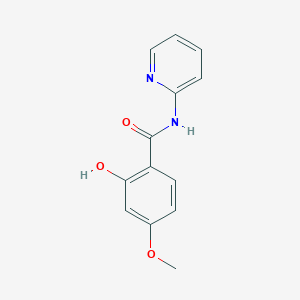![molecular formula C17H14N3O3PSi B14225177 Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane CAS No. 719300-34-2](/img/structure/B14225177.png)
Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane is a specialized organophosphorus compound that features a phosphane group bonded to a diphenyl and a triisocyanatosilyl ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[2-(triisocyanatosilyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with a suitable triisocyanatosilyl ethyl precursor. One common method includes the reaction of diphenylphosphine with 2-(triisocyanatosilyl)ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphane group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions.
Coordination: The phosphane group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate groups.
Coordination: Transition metals such as palladium or platinum can form complexes with the phosphane group under mild conditions.
Major Products Formed
Oxidation: Diphenyl[2-(triisocyanatosilyl)ethyl]phosphine oxide.
Substitution: Urea derivatives or carbamate esters.
Coordination: Metal-phosphane complexes.
Applications De Recherche Scientifique
Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Materials Science: Employed in the synthesis of advanced materials with specific properties.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of diphenyl[2-(triisocyanatosilyl)ethyl]phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The isocyanate groups can react with nucleophiles, leading to the formation of stable products. The phosphane group can also undergo oxidation, affecting the overall reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl[2-(triethoxysilyl)ethyl]phosphane
- Diphenyl[2-(trifluorosilyl)ethyl]phosphane
- Tris[2-(diphenylphosphino)ethyl]phosphane
Uniqueness
Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane is unique due to the presence of the triisocyanatosilyl group, which imparts distinct reactivity and potential for forming diverse products. This makes it particularly valuable in applications requiring specific chemical transformations and material properties .
Propriétés
Numéro CAS |
719300-34-2 |
|---|---|
Formule moléculaire |
C17H14N3O3PSi |
Poids moléculaire |
367.37 g/mol |
Nom IUPAC |
diphenyl(2-triisocyanatosilylethyl)phosphane |
InChI |
InChI=1S/C17H14N3O3PSi/c21-13-18-25(19-14-22,20-15-23)12-11-24(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,11-12H2 |
Clé InChI |
OVOQPJHLOCZYDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CC[Si](N=C=O)(N=C=O)N=C=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


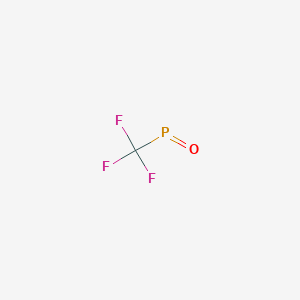
![3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14225102.png)

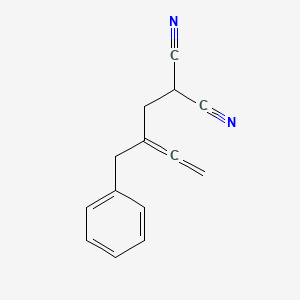
![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
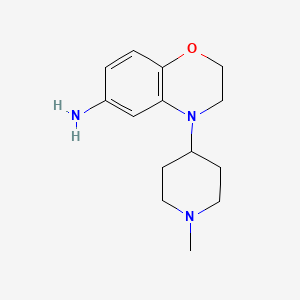
![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)
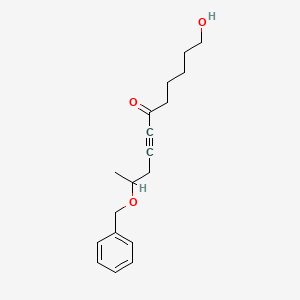
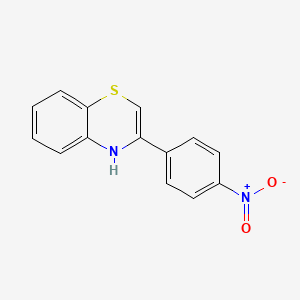

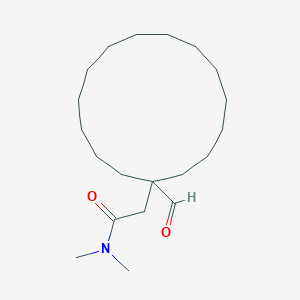
![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
